

Application Note: Synthesis of 1-(p-Tolyl)cyclopropanamine from p-Tolylacetonitrile

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Compound of Interest

Compound Name: **1-(p-Tolyl)cyclopropanamine**

Cat. No.: **B1338150**

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Introduction

1-(p-Tolyl)cyclopropanamine is a valuable building block in medicinal chemistry and materials science, often incorporated into larger molecules to modulate their pharmacological or physical properties. The cyclopropylamine motif is a key pharmacophore found in several marketed drugs. This application note provides a detailed, reliable protocol for the synthesis of **1-(p-tolyl)cyclopropanamine** from the readily available starting material, p-tolylacetonitrile. The core of this synthesis is the titanium-mediated cyclopropanation of a nitrile using a Grignard reagent, a variant of the Kulinkovich reaction.^{[1][2]} This method offers a direct and efficient route to the target primary amine.

This document is intended for researchers, scientists, and drug development professionals with a working knowledge of synthetic organic chemistry. It provides not only a step-by-step protocol but also insights into the reaction mechanism, safety considerations, and characterization of the final product.

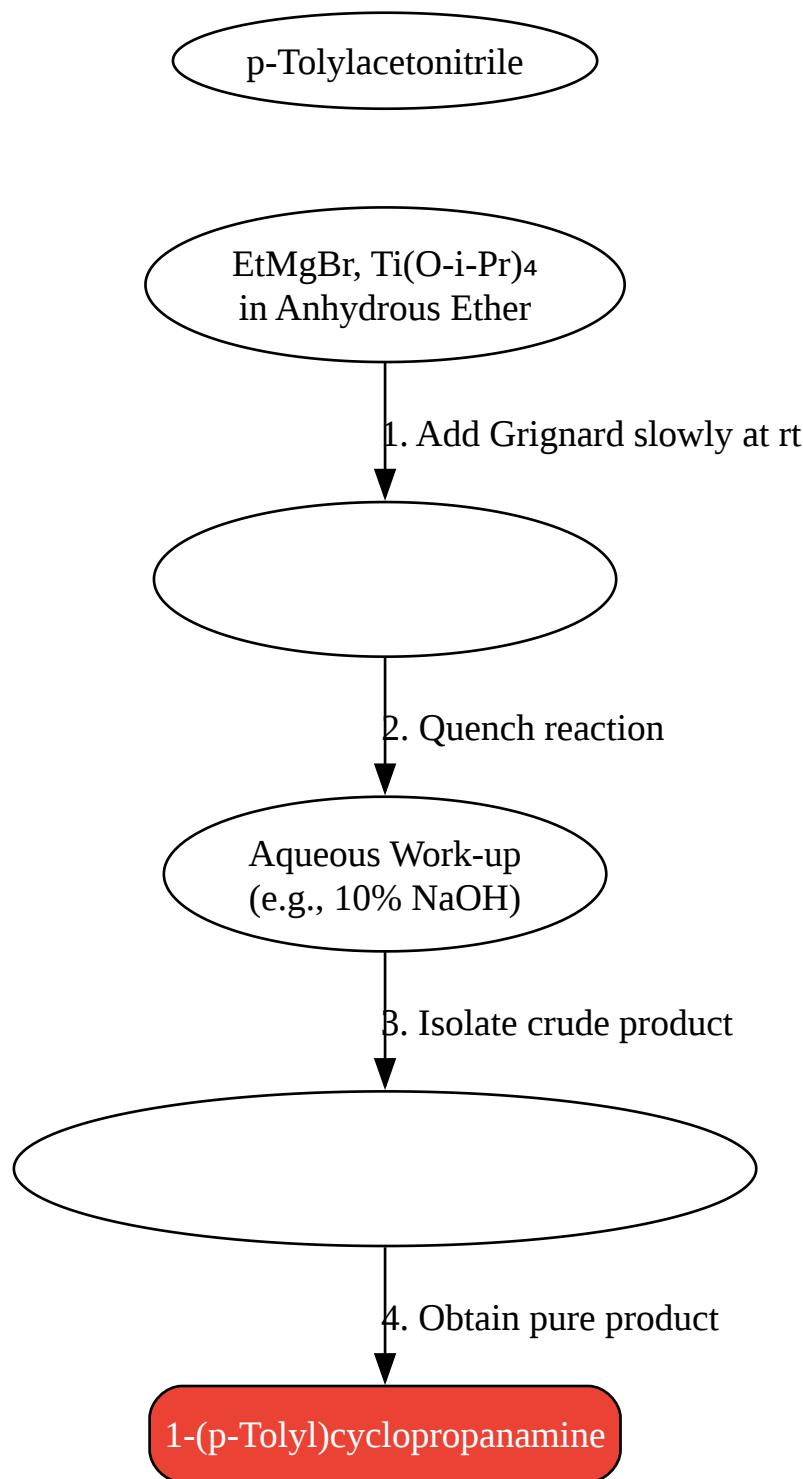
Reaction Principle: The Kulinkovich-Szymoniak Reaction

The synthesis proceeds via the Kulinkovich-Szymoniak reaction, a modification of the original Kulinkovich reaction that is specifically adapted for the synthesis of primary cyclopropylamines from nitriles.^[1] The overall transformation is depicted below:

p-Tolylacetonitrile → **1-(p-Tolyl)cyclopropanamine**

The reaction mechanism is complex but can be understood as a sequence of well-defined steps.[3][4][5]

- Formation of the Titanacyclopropane: Two equivalents of ethylmagnesium bromide react with titanium(IV) isopropoxide to form a transient diethyltitanium species. This unstable intermediate undergoes rapid β -hydride elimination to release ethane and form the key reactive intermediate, a titanacyclopropane.[3]
- Reaction with Nitrile: The titanacyclopropane then reacts with the nitrile group of p-tolylacetonitrile. This step involves the insertion of the nitrile into the titanacyclopropane ring, forming an azatitanacyclopentene intermediate.
- Hydrolysis and Ring Formation: Subsequent aqueous work-up, often under acidic or basic conditions, hydrolyzes the titanium-carbon and titanium-nitrogen bonds. This process facilitates the formation of the cyclopropane ring and liberates the desired primary amine, **1-(p-tolyl)cyclopropanamine**. In some variations, the addition of a Lewis acid like $\text{BF}_3\cdot\text{OEt}_2$ after the initial reaction can improve yields by facilitating the conversion of the azatitanacycle to the final product.[2]

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Detailed Experimental Protocol

This protocol is adapted from established procedures for the titanium-mediated synthesis of primary cyclopropylamines.[\[6\]](#)[\[7\]](#)

Materials and Reagents

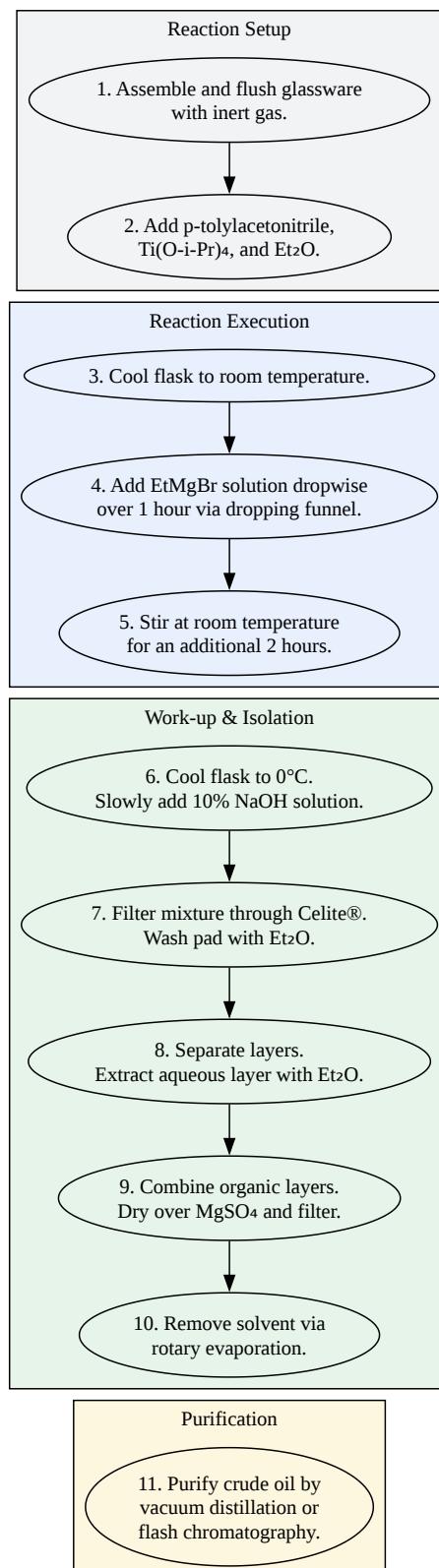
Reagent	Formula	MW (g/mol)	Amount	Moles (mmol)	Notes
p-Tolylacetonitrile	C ₉ H ₉ N	131.17	6.56 g	50.0	Ensure purity >98%.
Titanium(IV) isopropoxide	C ₁₂ H ₂₈ O ₄ Ti	284.22	15.6 mL	52.5	Use >97% purity. Moisture sensitive. [8] [9]
Ethylmagnesium bromide	C ₂ H ₅ BrMg	~133.27	70 mL	105	1.5 M solution in diethyl ether.
Diethyl ether (anhydrous)	(C ₂ H ₅) ₂ O	74.12	250 mL	-	Must be freshly distilled from Na/benzophenone.
Sodium hydroxide solution	NaOH	40.00	~30 mL	-	10% w/v aqueous solution.
Celite®	-	-	As needed	-	For filtration.
Anhydrous Magnesium Sulfate	MgSO ₄	120.37	As needed	-	For drying.

Equipment

- 500 mL three-necked round-bottom flask, oven-dried.

- Magnetic stirrer and stir bar.
- Dropping funnel (100 mL), oven-dried.
- Rubber septa.
- Argon or Nitrogen gas inlet.
- Schlenk line or similar inert atmosphere setup.
- Ice-water bath.
- Rotary evaporator.
- Apparatus for vacuum distillation or flash column chromatography.

Synthesis Procedure



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- **Inert Atmosphere Setup:** Assemble the 500 mL three-necked flask with a magnetic stir bar, a dropping funnel, and a gas inlet. Flame-dry the apparatus under vacuum and backfill with argon or nitrogen. Maintain a positive pressure of inert gas throughout the reaction.
- **Charging the Flask:** To the flask, add p-tolylacetonitrile (6.56 g, 50.0 mmol) and 150 mL of anhydrous diethyl ether via syringe. Stir the solution until the nitrile has completely dissolved. Then, add titanium(IV) isopropoxide (15.6 mL, 52.5 mmol) in one portion via syringe.
- **Addition of Grignard Reagent:** Charge the dropping funnel with the ethylmagnesium bromide solution (70 mL of 1.5 M solution, 105 mmol). Add the Grignard reagent dropwise to the stirred solution in the flask over a period of 1 hour. The reaction is exothermic; maintain the temperature at room temperature (~20-25 °C) using a water bath if necessary. The reaction mixture will typically turn dark brown or black.
- **Reaction Completion:** After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours to ensure the reaction goes to completion.
- **Quenching:** Cool the reaction flask to 0 °C using an ice-water bath. Cautiously and slowly add 30 mL of 10% aqueous NaOH solution to quench the reaction. Caution: This is an exothermic process, and flammable ethane gas will be evolved. Ensure adequate ventilation and add the aqueous solution at a rate that keeps the reaction under control. Stir the resulting mixture vigorously for 1-2 hours until the dark precipitate becomes granular.
- **Isolation:** Remove the flask from the ice bath and filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with diethyl ether (3 x 50 mL).
- **Extraction and Drying:** Transfer the filtrate to a separatory funnel. The layers should be separated. Wash the organic layer with brine (50 mL). Dry the combined organic layers over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product, a yellow or brown oil, should be purified by vacuum distillation or flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes containing 1% triethylamine to prevent streaking) to yield **1-(p-tolyl)cyclopropanamine** as a colorless to pale yellow liquid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

Technique	Expected Results
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): 7.20-7.05 (m, 4H, Ar-H), 2.30 (s, 3H, Ar-CH ₃), 1.60 (br s, 2H, NH ₂), 0.95-0.85 (m, 2H, cyclopropyl-CH ₂), 0.80-0.70 (m, 2H, cyclopropyl-CH ₂)
¹³ C NMR (CDCl ₃ , 100 MHz)	δ (ppm): 142.1, 135.8, 129.1, 128.5, 35.2, 20.9, 15.5
Mass Spec (EI)	m/z (%): 147 (M ⁺), 132 (M-NH ₂) ⁺ , 117, 91
Appearance	Colorless to pale yellow liquid

Safety Precautions

All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

- p-Tolylacetonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Irritating to eyes, respiratory system, and skin.[10]
- Ethylmagnesium Bromide: Extremely flammable liquid and vapor. In contact with water, it releases flammable gases that may ignite spontaneously. Causes severe skin burns and eye damage.[11][12][13][14] Handle under an inert atmosphere and do not allow contact with water.
- Titanium(IV) Isopropoxide: Flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness. It is moisture-sensitive and will react with water.[8][9][15][16]
- Diethyl Ether: Extremely flammable. Vapors may form explosive mixtures with air. May cause drowsiness or dizziness.

The quenching step is particularly hazardous due to the exothermic reaction of the unreacted Grignard reagent with water and the evolution of flammable gases. This step must be performed slowly and with adequate cooling and ventilation.

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